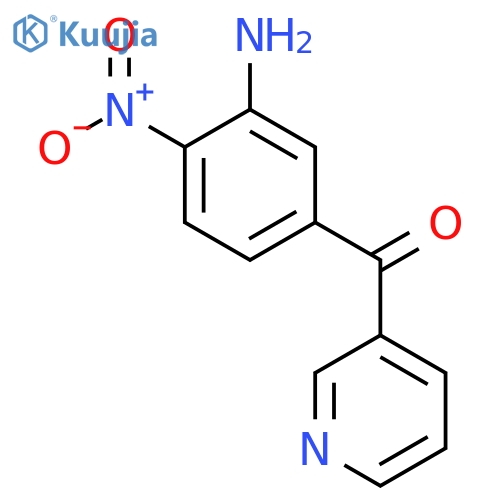Cas no 1261454-15-2 (3-(3-Amino-4-nitrobenzoyl)pyridine)

1261454-15-2 structure
商品名:3-(3-Amino-4-nitrobenzoyl)pyridine
CAS番号:1261454-15-2
MF:C12H9N3O3
メガワット:243.218162298203
CID:4928386
3-(3-Amino-4-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Amino-4-nitrobenzoyl)pyridine
-
- インチ: 1S/C12H9N3O3/c13-10-6-8(3-4-11(10)15(17)18)12(16)9-2-1-5-14-7-9/h1-7H,13H2
- InChIKey: AZYSXFRLRXQRDZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NC=CC=1)C1=CC=C(C(=C1)N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 102
3-(3-Amino-4-nitrobenzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022005993-250mg |
3-(3-Amino-4-nitrobenzoyl)pyridine |
1261454-15-2 | 97% | 250mg |
$646.00 | 2023-09-03 | |
| Alichem | A022005993-1g |
3-(3-Amino-4-nitrobenzoyl)pyridine |
1261454-15-2 | 97% | 1g |
$1831.20 | 2023-09-03 | |
| Alichem | A022005993-500mg |
3-(3-Amino-4-nitrobenzoyl)pyridine |
1261454-15-2 | 97% | 500mg |
$1078.00 | 2023-09-03 |
3-(3-Amino-4-nitrobenzoyl)pyridine 関連文献
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
1261454-15-2 (3-(3-Amino-4-nitrobenzoyl)pyridine) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
